![molecular formula C8H7F3N4O2 B2567385 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid CAS No. 2413868-16-1](/img/structure/B2567385.png)
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid
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Description
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a compound that belongs to the family of pyrazolopyridines . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid includes a pyrazole and a pyridine ring . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid are diverse and complex . The advantages and drawbacks of these methods are considered in the synthesis process .Scientific Research Applications
- Advantages and Drawbacks : Each method has its advantages and limitations, which impact the efficiency and scalability of synthesis .
Biological Applications
1H-Pyrazolo[3,4-b]pyridines exhibit diverse biological activities, making them relevant for several applications:
a. Medicinal Chemistry:- Fluorescence Properties : Many synthesized compounds exhibit strong fluorescence, which can be useful for imaging and detection purposes .
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQCXIAASUPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid |
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